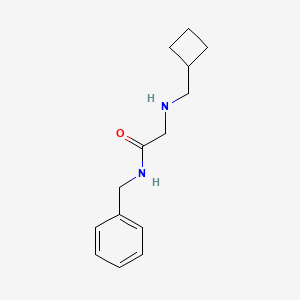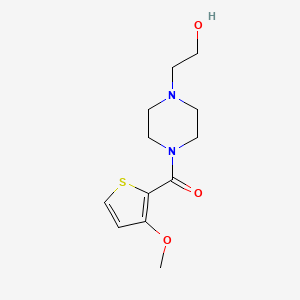
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a methoxythiophene moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone typically involves the reaction of 2-hydroxyethylpiperazine with 3-methoxythiophene-2-carboxylic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of (4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxythiophen-2-yl)methanone can be compared with other similar compounds such as:
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone: Similar structure but with a methyl group instead of a methoxy group.
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-ethoxythiophen-2-yl)methanone: Similar structure but with an ethoxy group instead of a methoxy group.
(4-(2-Hydroxyethyl)piperazin-1-yl)(3-chlorothiophen-2-yl)methanone: Similar structure but with a chloro group instead of a methoxy group.
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone |
InChI |
InChI=1S/C12H18N2O3S/c1-17-10-2-9-18-11(10)12(16)14-5-3-13(4-6-14)7-8-15/h2,9,15H,3-8H2,1H3 |
InChI Key |
DQWGRIIVIXMTPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C(=O)N2CCN(CC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


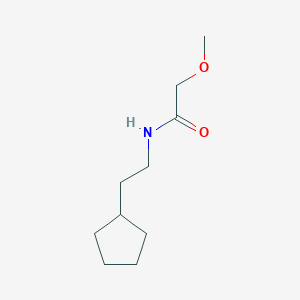
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
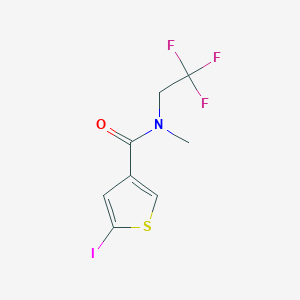
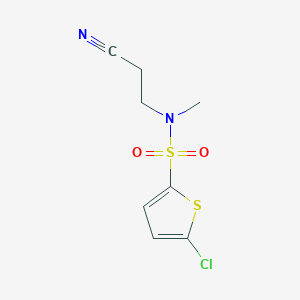
![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)

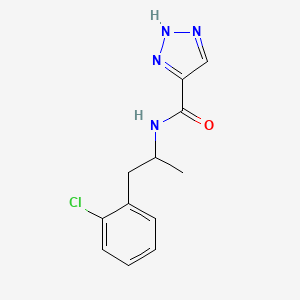
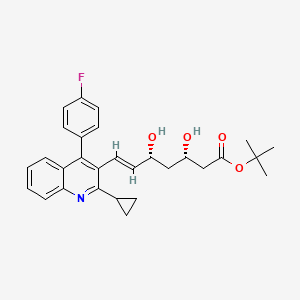
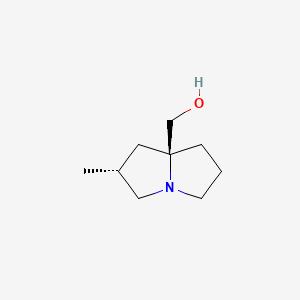
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
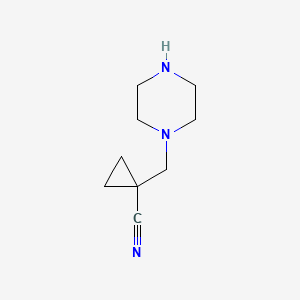
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)

